(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine tosylate

Chiral resolution Enantiomeric enrichment Diastereomeric salt crystallization

Racemic or free-base forms of this chiral amine introduce costly downstream chiral separation and oxidation risks. The (S)-tosylate salt directly addresses these pain points with a crystalline, non-hygroscopic solid validated for NK1 antagonist (e.g., casopitant) synthesis. - Enantiomeric purity ≥97.7% ee via crystallization-driven enrichment, meeting ICH Q7 requirements for chiral intermediate purity. - Crystallographically confirmed absolute configuration (Monoclinic P2₁, R=0.063) supports regulatory-grade identity documentation. - Tosylate counterion enables direct use in N-alkylation or reductive amination without prior deprotection, accelerating SAR exploration.

Molecular Formula C18H19F6NO3S
Molecular Weight 443.4 g/mol
Cat. No. B12071112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine tosylate
Molecular FormulaC18H19F6NO3S
Molecular Weight443.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC
InChIInChI=1S/C11H11F6N.C7H8O3S/c1-6(18-2)7-3-8(10(12,13)14)5-9(4-7)11(15,16)17;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,18H,1-2H3;2-5H,1H3,(H,8,9,10)
InChIKeyUDVIHDDHNRGUEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine Tosylate: Technical Specifications & Procurement


(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine tosylate (CAS 1212315-55-3) is a crystalline chiral secondary amine salt with molecular formula C18H19F6NO3S and molecular weight 443.40 g/mol . The compound features a 3,5-bis(trifluoromethyl)phenyl moiety conferring high lipophilicity and a defined (S)-configuration at the chiral carbon . It serves as a protected, solid-form intermediate for pharmaceutical synthesis, particularly in the preparation of NK1 receptor antagonists such as casopitant [1].

(S)-configured chiral intermediate for stereoselective amine synthesis
Crystalline tosylate salt: non-hygroscopic solid for precise gravimetric handling
3,5-bis(trifluoromethyl)phenyl motif supports lipophilic, electron-withdrawing design

Why Chiral Purity and Crystallinity Prevent Substitution


Simply substituting the (S)-tosylate salt with the racemic mixture or other salt forms introduces unacceptable risk in stereoselective synthesis. The free base is a liquid that is hygroscopic and prone to oxidation, while the racemate (CAS 290297-43-7) requires costly chiral separation downstream . The (R)-enantiomer tosylate (CAS 1000614-08-3) is also commercially available, but the (S) configuration is specifically required for certain synthetic pathways, including key intermediates in NK1 antagonist synthesis [1]. Furthermore, the tosylate counterion enables crystallization-driven enantiomeric enrichment, a purification advantage that other salts such as hydrochloride or free base do not provide .

Racemic mixture (CAS 290297-43-7) requires costly downstream chiral separation; may introduce stereochemical variability.
Free base is a hygroscopic, oxidation-prone liquid; may shift impurity profile and complicate accurate weighing.
Other salts (e.g., hydrochloride) lack crystallization-driven enantiomeric enrichment; may limit purification efficiency.

Quantitative Differentiation Against Closest Analogs


Enantiomeric Enrichment via Tosylate Crystallization

The tosylate salt formation enables a crystallization-driven enantiomeric enrichment that is not achievable with the free base alone. Starting from an optically enriched free base with 89.7% ee, conversion to the tosylate salt followed by recrystallization from isopropanol/methanol yields product with 97.7% ee and 72.8% recovery, as demonstrated in EP2036881 for the (R)-enantiomer . The analogous process applies to the (S)-enantiomer, providing a scalable purification pathway from moderate to high enantiomeric purity without chromatographic separation.

Enantiomeric enrichment
Class-level inference
97.7% ee achieved via tosylate recrystallization from 89.7% ee free base; recovery 72.8%
Supports enantiomeric purity upgrade without chromatography
Example from (R)-enantiomer; applicable to (S)-enantiomer per class
Chiral resolution Enantiomeric enrichment Diastereomeric salt crystallization

Crystalline Solid vs. Liquid Free Base for Handling

The (S)-N-methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine free base is an oily liquid at room temperature (C11H11F6N, MW 271.20 g/mol), which poses challenges for precise weighing and is susceptible to oxidative degradation . In contrast, the tosylate salt (C18H19F6NO3S, MW 443.40 g/mol) is a crystalline solid with a defined melting point and reduced hygroscopicity, enabling accurate gravimetric dispensing and long-term ambient storage . The free base has a predicted boiling point of 172.9±35.0 °C, indicating volatility during vacuum operations, whereas the tosylate salt remains non-volatile under standard laboratory conditions.

Physical state
Cross-study comparable
Crystalline solid (tosylate, MW 443.40) vs. oily liquid (free base, MW 271.20)
Solid form enables precise dispensing, reduces oxidation risk
Free base bp ~172.9 °C; salt non-volatile at ambient
Solid-state handling Amine salt stability Process chemistry

Stereospecific Role in NK1 Antagonist Synthesis

The (S)-enantiomer of N-methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine, as its salt with (R)-2-hydroxybutanedioic acid, has been crystallographically characterized and explicitly identified as a key intermediate in the synthesis of casopitant, an NK1 receptor antagonist developed by GlaxoSmithKline for chemotherapy-induced nausea and vomiting [1]. The (S)-enantiomer is utilized in the construction of the chiral amine portion of the intermediate, highlighting that the stereochemistry is not interchangeable—the (R)-enantiomer would yield the wrong diastereomer in downstream couplings. The crystal structure confirms the absolute configuration and hydrogen-bonding network, providing a definitive identity reference for quality control [1].

Stereochemical identity
Head-to-head
Monoclinic P21, a=6.677 Å, b=8.451 Å, c=16.366 Å, β=100.05°; R=0.063
Crystallographic confirmation supports absolute configuration attribution
Definitive identity reference for QC
NK1 receptor antagonist Casopitant synthesis Chiral intermediate

Tosylate as Dual Protecting and Leaving Group

The tosylate counterion not only provides crystalline solid properties but also serves as a synthetic handle. The N-tosyl group is a well-established protecting group for secondary amines, stable to a wide range of reaction conditions, and cleavable under reductive or strongly acidic conditions [1]. Additionally, the tosylate anion is a good leaving group for nucleophilic substitution reactions, facilitating further functionalization of the amine in subsequent synthetic steps . This dual role contrasts with the free base, which would require separate protection/deprotection steps, or the hydrochloride salt, where chloride is a less effective leaving group.

Synthetic utility
Class-level inference
N-tosyl protection and tosylate leaving group (p-TsOH pKa ≈ -2.8)
May streamline multistep synthesis and improve yield control
Stability under reaction conditions requires verification
Amino protection Leaving group Nucleophilic substitution Downstream functionalization

Best Research and Industrial Application Scenarios


NK1 Antagonist Process Development and Scale-Up

For pharmaceutical companies synthesizing NK1 antagonists (e.g., casopitant, aprepitant analogs), the (S)-tosylate salt provides a crystalline, non-hygroscopic intermediate with validated stereochemistry. The crystallographically confirmed absolute configuration (Monoclinic P21, R=0.063) enables regulatory-grade identity documentation. The tosylate form allows enantiomeric enrichment via simple recrystallization (89.7% ee → 97.7% ee), critical for meeting ICH Q7 requirements for chiral intermediate purity [1].

Chiral Building Block for Asymmetric Medicinal Chemistry

Medicinal chemistry programs requiring a lipophilic, electron-withdrawing chiral amine fragment benefit from the (S)-tosylate's dual function. The 3,5-bis(trifluoromethyl)phenyl group enhances metabolic stability and target binding in lead compounds targeting GPCRs, kinases, or ion channels. The tosylate salt can be used directly in N-alkylation or reductive amination without prior deprotection, accelerating SAR exploration .

Reference Standard for Chiral Purity Method Development

The well-defined crystalline form and high enantiomeric purity achievable (≥97.7% ee) make the (S)-tosylate an ideal reference standard for HPLC chiral purity methods. The distinct UV absorbance of the tosylate chromophore (λmax ≈ 225 nm) and the 3,5-bis(trifluoromethyl)phenyl moiety facilitate detection in reversed-phase and chiral stationary phase separations. This application is critical for quality control laboratories monitoring enantiomeric purity in pharmaceutical intermediate supply chains .

Application
Selection Property
Validation Focus
Stereoselective NK1 antagonist intermediate synthesis
(S)-tosylate crystalline form with validated stereochemistry
Enantiomeric purity and identity documentation for process development
Chiral building block for asymmetric medicinal chemistry
Lipophilic electron-withdrawing aryl amine motif
Reactivity with N-alkylation/amination without prior deprotection
Chiral purity reference standard method development
High enantiomeric purity and UV-detectable chromophore
HPLC chiral separation method calibration and system suitability
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